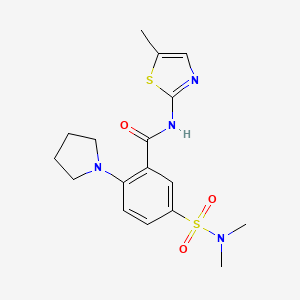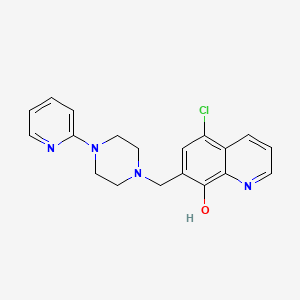
Mopidamol
Overview
Description
Preparation Methods
The synthesis of mopidamol involves the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine at room temperature to form 2,6-dichloro-4,8-di(N-piperidino)pyrimido[5,4-d]pyrimidine. This intermediate is then treated with diethanolamine at 200°C to yield 2,6-bis(diethanolamino)-4,8-di(N-piperidino)pyrimido[5,4-d]pyrimidine . The reduction of this compound with zinc in hot formic or acetic acid or in hot aqueous hydrochloric acid produces 2,6-bis(diethanolamino)-8-(N-piperidino)-1,2,3,4-tetrahydropyrimido[5,4-d]pyrimidine, which is then dehydrogenated with iodine and potassium iodide in water .
Chemical Reactions Analysis
Mopidamol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction can be achieved using zinc in hot formic or acetic acid or in hot aqueous hydrochloric acid.
Substitution: The initial synthesis involves substitution reactions where chlorine atoms are replaced by piperidine and diethanolamine.
Common reagents used in these reactions include piperidine, diethanolamine, zinc, formic acid, acetic acid, hydrochloric acid, iodine, and potassium iodide. The major products formed from these reactions are various intermediates leading to the final compound, this compound .
Scientific Research Applications
Mopidamol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of mopidamol revolves around its ability to inhibit platelet aggregation. It achieves this by inhibiting the enzyme phosphodiesterase, leading to an increase in cyclic AMP within the platelets. Elevated levels of cyclic AMP inhibit the release of adenosine diphosphate, a molecule that promotes platelet aggregation . By reducing adenosine diphosphate levels, this compound effectively decreases the likelihood of clot formation, thereby lowering the risk of thromboembolic events .
Comparison with Similar Compounds
Mopidamol is chemically related to dipyridamole, and both compounds act as coronary vasodilators and platelet aggregation inhibitors . this compound has shown unique antimetastatic properties by inhibiting the adherence of cancer cells to platelets or endothelial cells . Other similar compounds include:
Aliskiren: A renin inhibitor used for hypertension.
Rosuvastatin: A statin used to lower cholesterol levels.
Rolitetracycline: An antibiotic with potential antiviral properties.
This compound’s uniqueness lies in its dual role as a phosphodiesterase inhibitor and its anticancer properties, making it a valuable compound in both medical and research settings .
Properties
CAS No. |
13665-88-8 |
|---|---|
Molecular Formula |
C19H31N7O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[[2-[bis(2-hydroxyethyl)amino]-4-piperidin-1-ylpyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2 |
InChI Key |
FOYWNSCCNCUEPU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO |
Appearance |
Solid powder |
melting_point |
157.5 °C |
Key on ui other cas no. |
13665-88-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mopidamol; Rapenton; RA 233; RA-233; RA233; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![1-{4-[4-(1,3-Benzodioxol-5-ylcarbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B1676658.png)
![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)








![(6E)-4-methyl-6-[5-(2-methylphenyl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1676671.png)


